molecular formula C11H16N2O3 B1437898 2-[(3-Ethoxypropyl)amino]isonicotinic acid CAS No. 1019359-56-8

2-[(3-Ethoxypropyl)amino]isonicotinic acid

Cat. No. B1437898
CAS RN: 1019359-56-8
M. Wt: 224.26 g/mol
InChI Key: OBEHQQCQRXKIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of isonicotinic acid with an appropriate amine (in this case, 3-ethoxypropylamine ). The reaction typically occurs under specific conditions, such as refluxing in a suitable solvent. Detailed synthetic pathways and optimization strategies can be found in relevant literature .

Scientific Research Applications

Synthesis of Pyranopyrazoles

The compound 2-[(3-Ethoxypropyl)amino]isonicotinic acid, a derivative of isonicotinic acid, has been utilized in the synthesis of various compounds, including pyranopyrazoles. Zolfigol et al. (2013) utilized isonicotinic acid as a dual and biological organocatalyst for the preparation of pyranopyrazoles under solvent-free conditions, indicating its potential as a green and efficient catalyst in organic synthesis (Zolfigol et al., 2013).

Pharmaceutical and Biological Applications

Antituberculosis Activity

The structure of isonicotinic acid has been a focus in the development of antituberculosis drugs. Studies like those by Banerjee et al. (1994) on the inhA gene in Mycobacterium tuberculosis suggest that derivatives of isonicotinic acid, such as isoniazid, target specific components in the bacterial cell, leading to their therapeutic effects (Banerjee et al., 1994).

Material Science and Environmental Applications

Photocatalytic Activity

Compounds synthesized from isonicotinic acid derivatives have been studied for their photocatalytic properties. For instance, a Co(II)-based compound synthesized with isonicotinic acid showed promising photocatalytic activity for the degradation of Rhodamine B solution under UV light irradiation, suggesting applications in environmental remediation and organic pollutant degradation (Wang & Li, 2022).

Chemical Engineering and Material Synthesis

Electrocatalytic Synthesis

The electrocatalytic properties of isonicotinic acid derivatives have been explored for the synthesis of valuable chemicals. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, demonstrating the potential of isonicotinic acid derivatives in facilitating electrochemical reactions for the production of high-value chemical products (Gennaro et al., 2004).

Safety and Hazards

  • Safety Data Sheet : Available here.

properties

IUPAC Name

2-(3-ethoxypropylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-7-3-5-12-10-8-9(11(14)15)4-6-13-10/h4,6,8H,2-3,5,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHQQCQRXKIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethoxypropyl)amino]isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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